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Abstract
This technical guide provides a comprehensive overview of 1-(2-Furoyl)piperidin-4-amine, a

heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific

experimental data for this molecule is not extensively published, this document constructs a

robust scientific profile by leveraging established principles of organic synthesis and analyzing

the well-documented properties of its core structural motifs. We present a detailed, logical

synthesis pathway, purification protocols, and a framework for analytical characterization.

Furthermore, this guide explores the compound's potential biological relevance by examining

related structures, offering a valuable resource for researchers investigating novel small

molecule therapeutics.

Introduction and Chemical Identity
1-(2-Furoyl)piperidin-4-amine, registered under CAS number 886497-79-6, is an N-

acylpiperidine derivative. It incorporates three key structural features: a piperidine ring, a

primary amine at the 4-position, and a furan-2-carbonyl (furoyl) group attached to the piperidine

nitrogen.[1] The IUPAC name for this compound is (4-aminopiperidin-1-yl)(furan-2-

yl)methanone.[1] This unique combination suggests its potential as a versatile building block or

scaffold in the design of novel bioactive agents, drawing functional parallels to known

pharmacophores. The 4-aminopiperidine moiety is a common feature in antifungal agents,

while the furoylpiperazine core (a close analogue) has been explored for various central

nervous system and antibacterial applications.[2]
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Physicochemical Properties
A summary of the key computed and established properties for 1-(2-Furoyl)piperidin-4-amine
is provided below. Experimental verification of these properties is recommended for any

synthesized batch.

Property Value Source

CAS Number 886497-79-6 [1][3][4]

Molecular Formula C₁₀H₁₄N₂O₂ [1][3]

Molecular Weight 194.23 g/mol [1][3]

IUPAC Name
(4-aminopiperidin-1-yl)(furan-2-

yl)methanone
[1]

XLogP3 0.4 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 2 [1]

Structural Representation
The 2D structure of the molecule is depicted below, illustrating the connectivity of the furan,

amide, and aminopiperidine components.

Caption: 2D Structure of 1-(2-Furoyl)piperidin-4-amine.

Proposed Synthesis Pathway
A robust and logical two-step synthesis is proposed, starting from commercially available

materials. This pathway involves the protection of the 4-amino group of piperidine, followed by

acylation of the piperidine nitrogen, and concluding with deprotection to yield the target primary

amine. This strategy is standard in amine chemistry to prevent undesired side reactions, such

as di-acylation.
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Caption: Proposed two-step synthesis workflow for 1-(2-Furoyl)piperidin-4-amine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b2666891?utm_src=pdf-body-img
https://www.benchchem.com/product/b2666891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2666891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Synthesis of tert-butyl N-[1-(2-furoyl)piperidin-4-
yl]carbamate (Boc-Protected Intermediate)
Causality: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the 4-amino

group due to its stability under the basic conditions required for the subsequent acylation and

its clean, acid-labile removal.[5] The acylation is a standard nucleophilic acyl substitution where

the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of 2-furoyl

chloride. A non-nucleophilic base, such as triethylamine, is essential to neutralize the HCl

byproduct, driving the reaction to completion.

Experimental Protocol:

Setup: To a round-bottom flask under an inert nitrogen atmosphere, add tert-butyl piperidin-

4-ylcarbamate (1.0 eq.).

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a

concentration of approximately 0.2 M.

Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room

temperature.

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2-furoyl chloride

(1.1 eq.) in anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature

remains below 5 °C.

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor

progress by Thin Layer Chromatography (TLC) or LC-MS.

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a

separatory funnel and extract the aqueous layer with DCM (3x).

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated

aqueous sodium bicarbonate (NaHCO₃), and brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield the crude Boc-protected intermediate. This

product can be purified by flash column chromatography on silica gel if necessary.
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Step 2: Synthesis of 1-(2-Furoyl)piperidin-4-amine (Final
Product)
Causality: Strong acids are required to cleave the Boc protecting group. Trifluoroacetic acid

(TFA) in DCM is a common and effective method, proceeding via protonation of the Boc

carbonyl, followed by loss of a stable tert-butyl cation and decarboxylation to yield the free

amine as a trifluoroacetate salt.[1][6][7] An alternative is using hydrochloric acid (HCl) in an

organic solvent like dioxane, which directly yields the hydrochloride salt of the product.[4][8][9]

Experimental Protocol (TFA Method):

Setup: Dissolve the crude or purified Boc-protected intermediate (1.0 eq.) from Step 1 in

anhydrous DCM (approx. 0.1 M) in a round-bottom flask.

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA)

(10 eq., often used as a 25-50% solution in DCM). Gas evolution (CO₂ and isobutylene) will

occur.[7]

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the

deprotection by TLC or LC-MS until the starting material is fully consumed.[6][7]

Isolation (Free Base):

Remove the solvent and excess TFA under reduced pressure.

Dissolve the residue in water and basify to pH >10 with a saturated aqueous solution of

sodium bicarbonate or 2M NaOH.

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo to yield the final product.

Analytical Characterization
As no public-domain spectra are available, this section outlines the expected results from

standard analytical techniques required to confirm the structure and purity of the synthesized 1-
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(2-Furoyl)piperidin-4-amine.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic

signals for the furan ring protons (typically in the δ 6.5-7.6 ppm region), piperidine ring

protons (aliphatic region, δ 1.5-4.0 ppm), and a broad singlet for the primary amine (-NH₂)

protons. The integration of these signals should correspond to the number of protons in each

environment.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct

signals for the amide carbonyl carbon (~160-170 ppm), the furan ring carbons (~110-150

ppm), and the aliphatic carbons of the piperidine ring (~25-55 ppm).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the

molecular formula (C₁₀H₁₄N₂O₂) by providing a mass-to-charge ratio (m/z) that matches the

calculated exact mass (194.1055).

HPLC (High-Performance Liquid Chromatography): HPLC analysis is crucial for determining

the purity of the final compound. A single major peak on a reverse-phase column would

indicate high purity.

Potential Applications and Biological Relevance
While 1-(2-Furoyl)piperidin-4-amine itself is not extensively studied, its structural components

are present in numerous biologically active molecules. This allows for informed hypotheses

about its potential applications.

Antifungal Drug Discovery: The 4-aminopiperidine scaffold is a core structure in several

antifungal agents that target ergosterol biosynthesis.[2] The primary amine at the 4-position

is often a key site for further derivatization to modulate activity and pharmacokinetic

properties.

CNS-Active Agents: Piperazine and piperidine derivatives are privileged scaffolds in central

nervous system (CNS) drug discovery. The related 1-(2-furoyl)piperazine core has been

investigated for its role in developing antidepressants and antipsychotics.[10]

Antibacterial Agents: Furoyl-piperazine derivatives have been synthesized and evaluated as

potent antibacterial agents against both Gram-positive and Gram-negative bacteria.[11] The
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aminopiperidine analogue may exhibit similar properties or serve as a precursor for more

complex antibacterial compounds.

Safety and Handling
Detailed toxicological data for 1-(2-Furoyl)piperidin-4-amine is not available. Therefore, the

compound should be handled with care, assuming it is potentially hazardous. Standard

laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a

lab coat, and chemical-resistant gloves.[5][11][12][13][14]

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or

vapors.[5][11][12][13][14] Avoid contact with skin and eyes.[5][11][12]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.[12]

Reagent Safety:

2-Furoyl Chloride: Corrosive and reacts with water. Handle with extreme care under

anhydrous conditions.

Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Always handle in a fume hood and

wear appropriate PPE.[10]

Dichloromethane (DCM): A suspected carcinogen. Minimize exposure.

Conclusion
1-(2-Furoyl)piperidin-4-amine is a promising chemical entity with significant potential as a

building block in drug discovery. This guide provides a scientifically grounded framework for its

synthesis, purification, and characterization. The proposed two-step synthesis is efficient and

relies on well-established, high-yielding reactions. By understanding the chemical properties

and potential biological relevance derived from its constituent motifs, researchers are well-

equipped to explore the utility of this compound in developing next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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